molecular formula C8H10N2O2 B15228912 Methyl 2-amino-2-(pyridin-4-yl)acetate

Methyl 2-amino-2-(pyridin-4-yl)acetate

Cat. No.: B15228912
M. Wt: 166.18 g/mol
InChI Key: MUTQTHFYLLEJCS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(pyridin-4-yl)acetate is an organic compound that features a pyridine ring substituted with an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(pyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like methanol under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyridin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 2-amino-2-(pyridin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyridin-4-yl)acetate
  • Ethyl 2-(pyridin-3-yl)acetate
  • 2-(Pyridin-4-yl)acetic acid hydrochloride

Uniqueness

Methyl 2-amino-2-(pyridin-4-yl)acetate is unique due to the presence of both an amino group and a methyl ester group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2-amino-2-pyridin-4-ylacetate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h2-5,7H,9H2,1H3

InChI Key

MUTQTHFYLLEJCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=NC=C1)N

Origin of Product

United States

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